TAK-659 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAK-659塩酸塩は、脾臓チロシンキナーゼとFMS様チロシンキナーゼ3の両方を阻害する、研究段階にある経口投与可能な可逆的かつ強力なデュアル阻害剤です。 びまん性大細胞型B細胞リンパ腫の前臨床モデルにおいて阻害活性を示しており、再発性または難治性のびまん性大細胞型B細胞リンパ腫の患者において単剤療法としての臨床活性を示しています .

作用機序

TAK-659塩酸塩は、脾臓チロシンキナーゼとFMS様チロシンキナーゼ3の活性を阻害することでその効果を発揮します。これらのキナーゼは、細胞の増殖、生存、分化を調節する細胞シグナル伝達経路に関与しています。 これらのキナーゼを阻害することにより、TAK-659塩酸塩はこれらのシグナル伝達経路を阻害し、腫瘍細胞では細胞死を誘導しますが、非腫瘍細胞は温存します .

類似化合物の比較

TAK-659塩酸塩は、脾臓チロシンキナーゼとFMS様チロシンキナーゼ3の両方を阻害するという点でユニークです。類似の化合物には、以下が含まれます。

エンタスプレチニブ: 脾臓チロシンキナーゼの選択的阻害剤。

ギルテリチニブ: FMS様チロシンキナーゼ3の選択的阻害剤。

フォスタマニブ: 脾臓チロシンキナーゼのもう1つの阻害剤。TAK-659塩酸塩のデュアル阻害は、これらの化合物とは異なり、より幅広い治療の可能性を提供します.

生化学分析

Biochemical Properties

TAK-659 Hydrochloride interacts with two key enzymes: SYK and FLT3 . These interactions are crucial for its role in biochemical reactions. SYK and FLT3 are tyrosine kinases involved in the signaling pathways of cells, playing a significant role in cell proliferation and survival .

Cellular Effects

This compound has shown to have significant effects on various types of cells, particularly in diffuse large B-cell lymphoma (DLBCL). It has demonstrated inhibitory activity in preclinical models of DLBCL and single-agent clinical activity in patients with relapsed or refractory (R/R) DLBCL .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a dual inhibitor of SYK and FLT3 . By inhibiting these enzymes, this compound interferes with the signaling pathways within the cell, leading to a decrease in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a long terminal half-life of approximately 37 hours . This suggests that the compound has good stability and could have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, daily oral administration of this compound at 60mg/kg over 21 days leads to significant antitumor activity . The effects of different dosages and any potential toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

Given its role as an inhibitor of SYK and FLT3, it is likely involved in the metabolic pathways associated with these enzymes .

Transport and Distribution

Given its role as a dual inhibitor of SYK and FLT3, it is likely that it interacts with transporters or binding proteins associated with these enzymes .

Subcellular Localization

Given its role as a dual inhibitor of SYK and FLT3, it is likely localized to the areas of the cell where these enzymes are found .

準備方法

TAK-659塩酸塩の合成経路と反応条件には、コア構造の調製に続いて塩酸塩の導入が含まれます。具体的な合成経路と工業的製造方法は、独自の技術であり、詳細については公表されていません。 この化合物は、通常、主要な中間体の形成を含む一連の有機反応によって合成され、その後、精製され、塩酸塩の形態に変換されます .

化学反応の分析

TAK-659塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: TAK-659塩酸塩は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いる酸化反応を起こす可能性があります。

還元: TAK-659塩酸塩の還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が含まれる可能性があります。

置換: TAK-659塩酸塩は、特定の条件下で官能基が他の基に置き換えられる置換反応に関与する可能性があります。

加水分解: TAK-659塩酸塩は、水または水溶液の存在下で加水分解反応を起こし、化合物を構成要素に分解する可能性があります.

科学研究への応用

TAK-659塩酸塩は、以下を含むいくつかの科学研究への応用があります。

化学: 脾臓チロシンキナーゼとFMS様チロシンキナーゼ3の阻害をさまざまな化学反応で研究するためのツール化合物として使用されます。

生物学: TAK-659塩酸塩は、細胞シグナル伝達経路への影響と治療薬としての可能性を調査するための生物学的研究で使用されます。

医学: TAK-659塩酸塩は、びまん性大細胞型B細胞リンパ腫や慢性リンパ性白血病など、さまざまな種類のリンパ腫の治療の可能性について臨床試験が行われています

産業: TAK-659塩酸塩は、製薬業界で、脾臓チロシンキナーゼとFMS様チロシンキナーゼ3を標的とする新しい治療薬の開発に使用されています.

科学的研究の応用

TAK-659 hydrochloride has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of spleen tyrosine kinase and FMS-like tyrosine kinase 3 in various chemical reactions.

Biology: this compound is used in biological studies to investigate its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: This compound is being investigated in clinical trials for its potential to treat various types of lymphoma, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia

類似化合物との比較

TAK-659 hydrochloride is unique in its dual inhibition of spleen tyrosine kinase and FMS-like tyrosine kinase 3. Similar compounds include:

Entospletinib: A selective inhibitor of spleen tyrosine kinase.

Gilteritinib: A selective inhibitor of FMS-like tyrosine kinase 3.

Fostamatinib: Another inhibitor of spleen tyrosine kinase. This compound’s dual inhibition makes it distinct from these compounds, providing a broader range of therapeutic potential.

生物活性

TAK-659 hydrochloride, also known as mivavotinib, is a potent, selective, and orally bioavailable inhibitor of spleen tyrosine kinase (SYK) and Fms-like tyrosine kinase 3 (FLT3). This compound has garnered attention for its therapeutic potential in treating various hematological malignancies, particularly B-cell lymphomas and acute lymphoblastic leukemia (ALL). This article delves into the biological activity of TAK-659, highlighting its mechanisms of action, efficacy in clinical trials, and relevant case studies.

TAK-659 functions primarily by inhibiting SYK, a non-receptor cytoplasmic tyrosine kinase crucial for signaling in hematopoietic cells. SYK plays a significant role in B-cell receptor signaling, which is vital for the proliferation and survival of B-cell malignancies. By targeting SYK, TAK-659 disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in malignant cells.

Key Features:

- IC50 Value : TAK-659 demonstrates an IC50 of 3.2 nM against SYK, indicating high potency .

- Selectivity : It selectively inhibits SYK without significantly affecting ZAP-70, another related kinase involved in T-cell signaling .

- Cell Line Sensitivity : The compound shows sensitivity towards SYK-dependent cell lines such as OCI-LY10 and FLT3-ITD dependent lines like MV4-11 and MOLM-13 .

Efficacy in Clinical Trials

TAK-659 has undergone several clinical trials to evaluate its safety and efficacy in patients with relapsed or refractory hematological malignancies. Notably:

Phase I Study Outcomes:

- Patient Cohorts : The study included 105 patients with advanced solid tumors and B-cell lymphomas .

- Maximum Tolerated Dose (MTD) : The MTD was established at 100 mg once daily.

- Response Rates : Among patients with diffuse large B-cell lymphoma (DLBCL), 19% achieved a complete response (CR), with an overall response rate (ORR) of 28% .

Pediatric ALL Studies:

In a study focusing on pediatric ALL patient-derived xenografts (PDXs), TAK-659 exhibited low to moderate single-agent activity but significantly prolonged event-free survival in several PDX models .

Case Studies

- B-cell Lymphoma : In a cohort of patients with relapsed/refractory DLBCL treated with TAK-659, the compound demonstrated notable efficacy, particularly in those with germinal center B-cell type tumors. The median duration of response was reported as 28.1 months .

- Acute Lymphoblastic Leukemia : A study evaluated the effects of TAK-659 on pediatric ALL PDXs. While the drug was well tolerated, only one out of eight PDXs achieved an objective response. However, it significantly reduced leukemia infiltration in treated mice compared to controls .

Summary of Findings

The biological activity of this compound showcases its potential as a therapeutic agent against various forms of hematological cancers. Its ability to selectively inhibit SYK while sparing other kinases makes it a promising candidate for further development.

| Parameter | Value |

|---|---|

| IC50 for SYK | 3.2 nM |

| MTD | 100 mg once daily |

| CR in DLBCL | 19% |

| ORR in DLBCL | 28% |

| Median Duration of Response | 28.1 months |

| Pediatric ALL Objective Response | Low to moderate |

特性

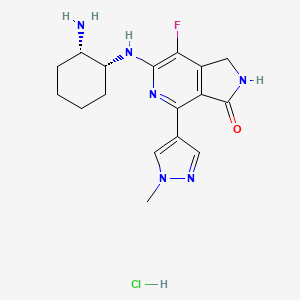

IUPAC Name |

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H/t11-,12+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFBXMEFRIEGV-ZVWHLABXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。